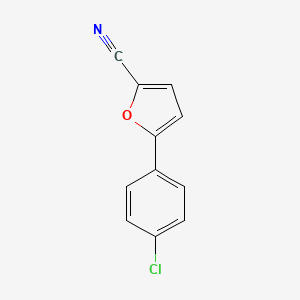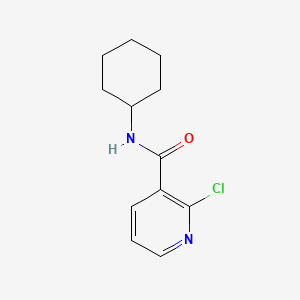
2-Chlor-N-Cyclohexylnicotinamid
Übersicht
Beschreibung
2-chloro-N-cyclohexylnicotinamide is an organic compound with a molecular weight of 238.71 and a molecular formula of C12H15ClN2O . It is commonly used in scientific experiments due to its unique chemical properties.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-cyclohexylnicotinamide consists of 12 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antibiofilm-Aktivitäten
Nicotinamid-Derivate, einschließlich 2-Chlor-N-Cyclohexylnicotinamid, wurden auf ihre antibakteriellen und Antibiofilm-Eigenschaften untersucht. Diese Verbindungen könnten potenzielle Kandidaten für die Entwicklung neuer antibakterieller Mittel sein .
Life Science Forschung
Diese Verbindung kann in verschiedenen Life Science Forschungsanwendungen eingesetzt werden, wie z. B. in der Chromatographie, Massenspektrometrie, analytischen Chemie, Biopharma-Produktion und fortschrittlichen Batteriespeichertechnologie .
Pharmazeutische Anwendungen
Chlorierte heterozyklische Verbindungen wie this compound sind in der pharmazeutischen Forschung aufgrund ihres Potenzials als verschiedene biologische Wirkstoffe und Medikamente von Interesse .
Wirkmechanismus
2-CHN has been studied for its ability to modulate a variety of cellular signaling pathways. It has been shown to inhibit the activity of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 2-CHN has been shown to inhibit the activity of protein kinase C (PKC) and to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects
2-CHN has been studied for its potential biochemical and physiological effects. In particular, it has been shown to reduce inflammation and oxidative stress, as well as to modulate the activity of various cellular signaling pathways. In addition, 2-CHN has been studied for its potential ability to reduce the growth and spread of cancer cells, as well as its potential ability to protect against cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-CHN has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. In addition, 2-CHN is relatively stable and can be stored for long periods of time without significant degradation. However, 2-CHN is also relatively toxic and can cause adverse effects at high concentrations.
Zukünftige Richtungen
In the future, 2-CHN may be used to develop new drugs and therapies for various diseases and conditions. For example, it may be used to develop drugs that target specific cellular signaling pathways or to develop therapies that reduce inflammation and oxidative stress. In addition, 2-CHN may be used to develop therapies that target cancer cells or to protect against cardiovascular diseases. Furthermore, 2-CHN may be used to develop drugs that modulate the activity of various transcription factors. Finally, 2-CHN may be used to develop novel drug delivery systems or to improve the effectiveness of existing drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-cyclohexylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMGLWCQLGOYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389969 | |
| Record name | 2-chloro-N-cyclohexylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57841-70-0 | |
| Record name | 2-chloro-N-cyclohexylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



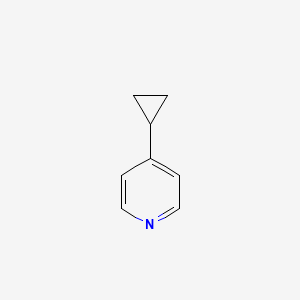
![4-[[1-[4-Carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid](/img/structure/B1598169.png)
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic Acid](/img/structure/B1598170.png)
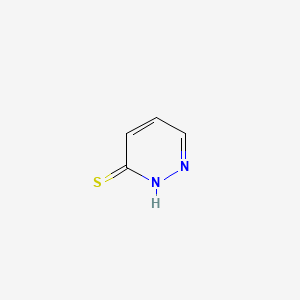



![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)


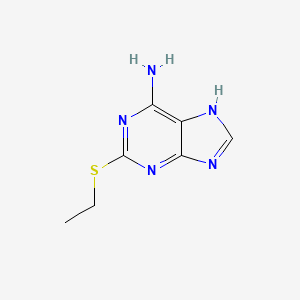
![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)
